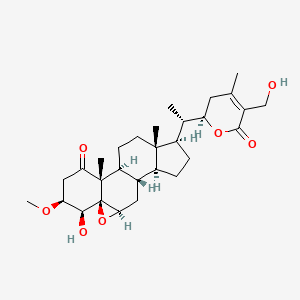
2,3-dihydro-3beta-methoxy withaferin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-3beta-methoxy withaferin A is a withanolide that is 2,3-dihydrowithaferin A substituted by a beta-methoxy group at position 3. It has been isolated from the aerial parts of Physalis longifolia. It has a role as a metabolite and a plant metabolite. It is a delta-lactone, a 27-hydroxy steroid, a 4-hydroxy steroid, an ergostanoid, a primary alcohol, a secondary alcohol, a withanolide and an epoxy steroid. It derives from a withaferin A.
Aplicaciones Científicas De Investigación
Anticancer Properties
3βmWi-A has been studied for its anticancer properties, particularly its ability to protect normal cells while exhibiting selective cytotoxicity towards cancer cells.
- Cytotoxicity and Selectivity : Unlike its parent compound withaferin A (Wi-A), which induces oxidative stress in normal cells, 3βmWi-A has been shown to be well-tolerated even at high concentrations. Research indicates that it promotes survival in normal human cells exposed to various stressors, including oxidative and UV radiation .
- Mechanisms of Action : The protective effects of 3βmWi-A are attributed to its ability to activate pro-survival signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. This activation helps mitigate cellular stress responses and enhances cell viability under adverse conditions .
Case Study: Cellular Stress Protection
In a study examining the effects of 3βmWi-A on normal cells subjected to oxidative stress, researchers found that treatment with this compound significantly improved cell survival rates compared to untreated controls. The study utilized various concentrations of 3βmWi-A to assess its protective capabilities against induced stress .
Modulation of Circadian Rhythms
Recent findings suggest that 3βmWi-A may play a role in modulating circadian rhythms, which are crucial for maintaining various physiological processes.
- Circadian Rhythm Regulation : Research demonstrated that 3βmWi-A can dose-dependently elongate circadian rhythms in both cancer cells (Sarcoma 180) and normal fibroblasts. This modulation is linked to the upregulation of Bmal1, a key gene involved in circadian regulation .
- Mechanistic Insights : The compound acts as an inverse agonist for retinoic acid receptor-related orphan receptor alpha (RORα), influencing the expression of genes associated with circadian rhythm stability. This unique interaction suggests potential applications in managing circadian rhythm disorders .
Anti-Metastatic Potential
While 3βmWi-A exhibits protective effects on normal cells, studies indicate it lacks the anti-metastatic potency observed with its parent compound.
- Lack of Cytotoxicity : In contrast to Wi-A, which has demonstrated efficacy in inhibiting cancer cell migration and metastasis through modulation of specific signaling pathways (e.g., downregulation of vimentin), 3βmWi-A does not exhibit these activities. This finding highlights a significant difference in their mechanisms and potential therapeutic applications .
Anti-Inflammatory Effects
The anti-inflammatory properties of withanolides have been well-documented, and 3βmWi-A is no exception.
- Inflammation Modulation : Studies have shown that derivatives of withaferin A can reduce pro-inflammatory cytokine production and inhibit inflammatory pathways. This suggests that 3βmWi-A may be beneficial in managing inflammatory conditions .
Summary Table of Applications
Propiedades
Fórmula molecular |
C29H42O7 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
(1S,2R,5S,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |
InChI |
InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3/t15-,16-,18+,19-,20-,21+,22-,24+,25-,27+,28-,29-/m0/s1 |
Clave InChI |
MKTMIPAPOLDOQT-QAYSIJLNSA-N |
SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C[C@@H]([C@@H]6O)OC)C)O5)C)CO |
SMILES canónico |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















